

Technical Guide: (4-Chloro-2-fluoro-phenoxy)-acetic Acid

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Compound of Interest

Compound Name: 2-(4-Chloro-2-fluorophenoxy)acetic acid

CAS No.: 326-75-0

Cat. No.: B1449215

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Physicochemical Profiling, Synthetic Pathways, and Drug Design Utility[1][2]

Executive Summary

(4-Chloro-2-fluoro-phenoxy)-acetic acid ($C_8H_6ClFO_3$) is a halogenated phenoxyacetic acid derivative serving as a critical scaffold in medicinal chemistry and agrochemical development. [1] Distinguished by its specific halogenation pattern—a chlorine atom at the para position and a fluorine atom at the ortho position relative to the ether linkage—this moiety offers a unique balance of lipophilicity, metabolic stability, and steric demand.[1]

This technical guide provides a comprehensive analysis of the compound's molecular weight characteristics, synthetic protocols via Williamson ether synthesis, and its application as a "Rule of Three" compliant fragment in drug discovery.[1]

Physicochemical Profile & Molecular Weight Analysis[1][3][4][5]

The precise determination of molecular weight (MW) is fundamental for stoichiometry in synthesis and for establishing ligand efficiency (LE) metrics in drug design.[1]

1.1 Molecular Weight Calculation

The average molecular weight is derived from the standard atomic weights of the constituent elements.[1]

Formula: $C_8H_6ClFO_3$

| Element | Count | Standard Atomic Weight (g/mol) | Total Mass Contribution (g/mol) |
|---------------|-------|----------------------------------|-----------------------------------|
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 6 | 1.008 | 6.048 |
| Chlorine (Cl) | 1 | 35.450 | 35.450 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total MW | | 204.58 g/mol | |

1.2 Mass Spectrometry Profile (Isotopic Distribution)

For analytical validation (LC-MS), the monoisotopic mass is critical due to the natural abundance of Chlorine isotopes (

Cl and

Cl).[1]

- Monoisotopic Mass (Cl): 204.00 g/mol (approx)[1]
- Isotope Pattern: The presence of a single chlorine atom imparts a characteristic M+2 peak at approximately 33% intensity of the molecular ion (M+).[1]
 - M+ Peak (Cl): ~100% Relative Abundance[1]

- o M+2 Peak (

CI): ~32% Relative Abundance[1]

1.3 Drug-Likeness Properties (Lipinski & Veber)

This compound falls within the "Fragment" space (MW < 300), making it an ideal starting point for fragment-based drug discovery (FBDD).[1]

| Property | Value | Implication for Drug Design |
|------------------|-------------|---|
| Molecular Weight | 204.58 Da | Excellent for FBDD; high Ligand Efficiency potential.[1] |
| cLogP | ~2.1 - 2.4 | Moderate lipophilicity; good membrane permeability.[1] |
| H-Bond Donors | 1 (COOH) | Specific interaction capability (e.g., with Arg/Lys residues).[1] |
| H-Bond Acceptors | 3 (O atoms) | Interaction with backbone amides or water networks.[1] |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding. |

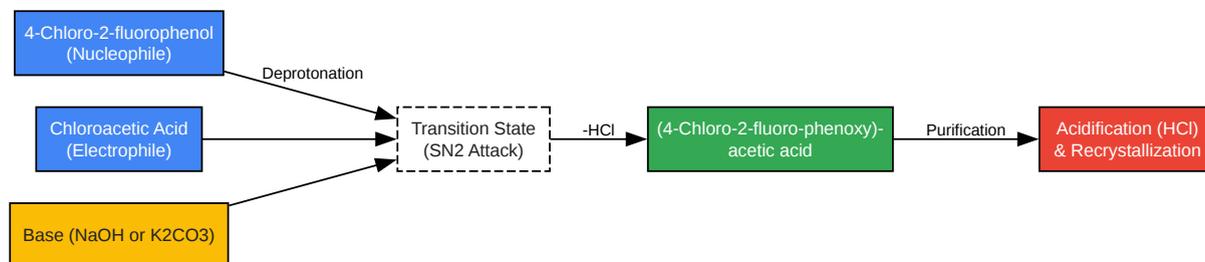
Synthetic Methodology: Williamson Ether Synthesis[1]

The most robust route for synthesizing (4-Chloro-2-fluoro-phenoxy)-acetic acid is the Williamson ether synthesis, coupling 4-chloro-2-fluorophenol with a haloacetic acid derivative under basic conditions.[1]

2.1 Reaction Pathway

The reaction proceeds via an S_N2 nucleophilic substitution. The phenoxide ion, generated in situ, attacks the

-carbon of the chloroacetic acid (or ester).[1]



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Figure 1: S_N2 reaction pathway for the synthesis of (4-Chloro-2-fluoro-phenoxy)-acetic acid.

2.2 Experimental Protocol (Standardized)

Objective: Synthesis of 10.0 g of target compound.

- Reagents:
 - 4-Chloro-2-fluorophenol (1.0 eq)[1]
 - Chloroacetic acid (1.2 eq)[1]
 - Sodium Hydroxide (NaOH) (2.5 eq)[1]
 - Water (Solvent)[1]
- Procedure:
 - Step 1 (Deprotonation): Dissolve 4-chloro-2-fluorophenol in water containing 1.0 eq of NaOH.[1] Stir for 15 minutes at room temperature to generate the sodium phenoxide.
 - Step 2 (Coupling): Prepare a solution of chloroacetic acid neutralized with the remaining NaOH (to form sodium chloroacetate) in water.[1] Add this dropwise to the phenoxide solution.
 - Step 3 (Reflux): Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor consumption of phenol by TLC (System: Ethyl Acetate/Hexane 1:1).

- Step 4 (Workup): Cool the mixture to 0°C. Acidify slowly with concentrated HCl to pH ~1-2. The product will precipitate as a solid.[2]
- Step 5 (Purification): Filter the precipitate.[1] Recrystallize from hot water or an Ethanol/Water mix to remove unreacted phenol or inorganic salts.
- Critical Control Points:
 - pH Control: Ensure the solution remains basic during reflux to prevent protonation of the phenoxide, which would halt the reaction.[1]
 - Temperature: Overheating (>120°C) may lead to decarboxylation.[1]

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.[1]

3.1 Proton NMR (

H-NMR)

Expected chemical shifts in DMSO-d

:

- 12.5 - 13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).[1]
- 7.1 - 7.5 ppm (m, 3H): Aromatic protons.[1] The coupling pattern will be complex due to F-H coupling (J-coupling).[1]
- 4.7 ppm (s, 2H): Methylene protons (-O-CH₂-COOH).[1] This is the diagnostic singlet confirming ether formation.

3.2 Carbon NMR (

C-NMR)

- ~170 ppm: Carbonyl carbon.
- ~65 ppm: Methylene carbon (-O-CH-).
-).[\[1\]](#)
- 150-160 ppm: Aromatic carbons attached to Oxygen and Fluorine (showing C-F coupling doublets).[\[1\]](#)

Applications in Drug Discovery[\[6\]](#)[\[7\]](#)[\[8\]](#)

This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.

4.1 Bioisosterism and Scaffold Hopping

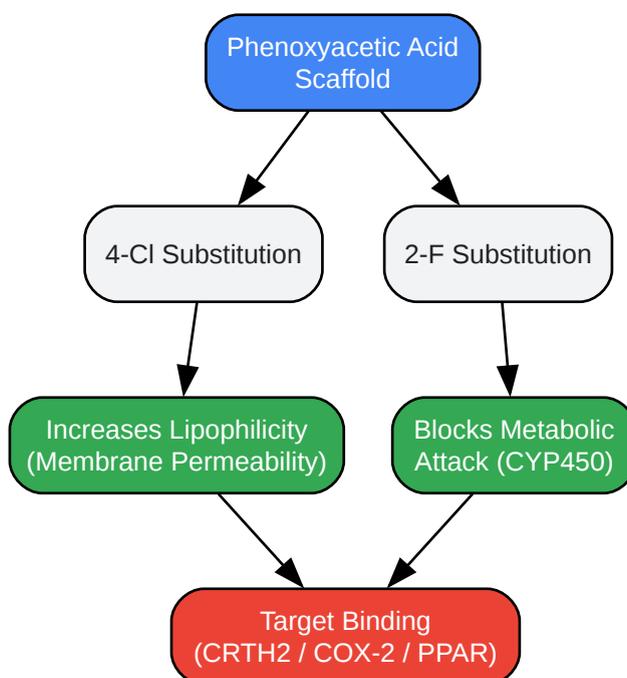
The (4-Chloro-2-fluoro-phenoxy)-acetic acid moiety is often used to mimic endogenous ligands or optimize existing drugs.[\[1\]](#)

- Metabolic Blocking: The fluorine at the ortho position blocks metabolic hydroxylation on the ring, extending the half-life () compared to the non-fluorinated analog.[\[1\]](#)
- Acidic Pharmacophore: The carboxylic acid mimics the phosphate group of nucleotides or the carboxylate of arachidonic acid metabolites (e.g., Prostaglandins).[\[1\]](#)

4.2 Target Relevance

Research indicates phenoxyacetic acid derivatives are active against:

- CRTH2 Receptors: Antagonists for allergic inflammation treatment [\[1\]](#).
- PPARs (Peroxisome Proliferator-Activated Receptors): Similar to fibrates, regulating lipid metabolism.[\[1\]](#)
- COX-2 Inhibition: The scaffold serves as a template for developing anti-inflammatory agents with reduced gastric side effects [\[2\]](#).[\[1\]](#)



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Figure 2: Structure-Activity Relationship (SAR) logic for the 4-Cl, 2-F substitution pattern.

References

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